Product packaging for Acetyl chloride-d3(Cat. No.:CAS No. 19259-90-6)

Acetyl chloride-d3

Cat. No.: B032921
CAS No.: 19259-90-6
M. Wt: 81.51 g/mol
InChI Key: WETWJCDKMRHUPV-FIBGUPNXSA-N
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Description

Acetyl chloride-d3 is a stable, isotopically labeled derivative of acetyl chloride where the three hydrogen atoms of the methyl group are replaced by deuterium (CD3COCl). This compound serves as a critical derivatization and acetylating agent in advanced research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its primary research value lies in its use as an internal standard and tracer for quantitative analysis, enabling precise measurement of acetylated compounds, organic acids, and alcohols without interference from protonated species. The mechanism of action involves nucleophilic acyl substitution, where the electrophilic carbon of the carbonyl group reacts with nucleophiles like hydroxyl or amino groups, transferring the acetyl-d3 moiety to form labeled esters or amides. This labeling allows researchers to track reaction pathways, study metabolic fluxes in stable isotope-resolved metabolomics, and investigate the pharmacokinetics and mechanism of action of various compounds. This compound is indispensable in the synthesis of deuterated pharmaceuticals and their metabolites, facilitating accurate bioanalytical assays and providing crucial insights into biochemical processes. It is characterized by high isotopic purity and chemical stability, making it a reliable tool for demanding research environments. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3ClO B032921 Acetyl chloride-d3 CAS No. 19259-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trideuterioacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WETWJCDKMRHUPV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172858
Record name (2H3)Acetyl chloride
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Molecular Weight

81.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19259-90-6
Record name Acetyl-d3 chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=19259-90-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H3)Acetyl chloride
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Record name (2H3)Acetyl chloride
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Record name [2H3]acetyl chloride
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Synthetic Methodologies and Isotopic Labeling Strategies

Synthesis of Acetyl Chloride-d3

The synthesis of this compound is centered on the incorporation of deuterium (B1214612) atoms into the acetyl functional group. This is typically achieved by employing a deuterated precursor and a suitable chlorinating agent.

Chemical Pathways for Deuterium Incorporation

The most common and direct pathway for the synthesis of this compound involves the use of deuterated acetic acid (acetic acid-d4, CD₃COOD) as the starting material. In this method, the four exchangeable hydrogen atoms of acetic acid are replaced with deuterium atoms. This fully deuterated acetic acid is then reacted with a chlorinating agent to replace the hydroxyl group with a chlorine atom, yielding this compound (CD₃COCl).

Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃) being the most frequently used.

Reaction with Thionyl Chloride: The reaction of acetic acid-d4 with thionyl chloride produces this compound along with sulfur dioxide and deuterium chloride as byproducts. This method is often favored due to the gaseous nature of the byproducts, which simplifies purification of the desired product.

CD₃COOD + SOCl₂ → CD₃COCl + SO₂ + DCl

Reaction with Phosphorus Trichloride: Alternatively, phosphorus trichloride can be used to convert acetic acid-d4 to this compound. This reaction yields phosphorous acid (D₃PO₃) as a byproduct.

3 CD₃COOD + PCl₃ → 3 CD₃COCl + D₃PO₃

Isotopic Enrichment and Purity Considerations

The isotopic enrichment of this compound is a critical factor for its successful application in research. The final product's deuterium content is primarily determined by the isotopic purity of the starting material, acetic acid-d4. Commercially available this compound typically boasts a high isotopic purity, often exceeding 99 atom % D. sigmaaldrich.com

Chemical purity is also a significant consideration, as impurities can interfere with subsequent reactions and analytical measurements. Purification of this compound is generally achieved through distillation. The boiling point of acetyl chloride is approximately 52°C, which allows for its separation from less volatile impurities. The chemical purity of commercially available this compound is also typically high, often 99% or greater. sigmaaldrich.com

Below is a table summarizing the typical purity specifications for commercially available this compound:

PropertySpecification
Isotopic Purity≥ 99 atom % D
Chemical Purity≥ 99% (CP)

Deuterium Labeling Applications Using this compound

This compound is a versatile reagent for introducing a deuterium-labeled acetyl group into various organic molecules. This labeling is invaluable for a range of research applications, from elucidating reaction mechanisms to quantifying metabolites.

Acetylation of Primary Amines and Amino Acids for Research Purposes

This compound readily reacts with primary amines and the amino groups of amino acids to form the corresponding deuterated amides. This reaction is a cornerstone of isotopic labeling in proteomics and metabolomics research.

In a notable application, this compound was utilized in the synthesis of d3-N-acetyl JPH203, a deuterated internal standard for the liquid chromatography-mass spectrometry (LC/MS-MS) analysis of its parent compound, JPH203, a selective L-amino acid transporter 1 (LAT1) inhibitor. biomedres.usrepec.org The introduction of the three deuterium atoms via this compound creates a mass shift that allows for the clear differentiation of the internal standard from the unlabeled analyte in biological samples, leading to more accurate quantification. biomedres.us

The general reaction for the acetylation of a primary amine with this compound is as follows:

R-NH₂ + CD₃COCl → R-NH-COCD₃ + HCl

This derivatization is not only useful for creating internal standards but also for improving the chromatographic and mass spectrometric properties of the analytes.

Synthesis of Deuterated Esters and Other Organic Derivatives

Similar to its reaction with amines, this compound reacts with alcohols to form deuterated esters. This application is particularly useful in the synthesis of labeled compounds for mechanistic studies or as internal standards in analytical chemistry.

For instance, the reaction of an alcohol (R-OH) with this compound in the presence of a base, such as pyridine, yields the corresponding deuterated acetate (B1210297) ester:

R-OH + CD₃COCl --(Pyridine)--> R-O-COCD₃ + Pyridine·HCl

The incorporation of the acetyl-d3 group can aid in the structural analysis of complex molecules by providing a distinct signal in NMR or mass spectra.

Specific Deuteration for Structural Elucidation

The introduction of a deuterium label at a specific site within a molecule can be a powerful tool for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of a proton signal and the potential for observing deuterium NMR signals can help in assigning complex spectra and determining the connectivity of atoms.

While direct examples of this compound being used for the primary purpose of structural elucidation of a novel compound are not prevalent in the readily available literature, the principle remains a fundamental application of isotopically labeled reagents. The introduction of an acetyl-d3 group onto a hydroxyl or amino functionality of a complex natural product, for example, would simplify the ¹H NMR spectrum in the region of the acetyl protons and could be used in 2D NMR experiments (like HSQC or HMBC) to confirm the location of that functionality within the molecule. Deuterated compounds are widely used in NMR spectroscopy to characterize organic structures, as they can help in the assignment of signals and the elucidation of reaction mechanisms. carlroth.comcarlroth.com

Mechanistic Investigations and Kinetic Isotope Effects

Elucidation of Organic Reaction Mechanisms

Deuterated compounds, such as acetyl chloride-d3, are instrumental in unraveling the intricate steps of organic reactions by providing a means to probe the involvement of specific atoms and bonds.

Acid chlorides, including acetyl chloride, are highly reactive carboxylic acid derivatives that readily undergo nucleophilic acyl substitution reactions libretexts.orgopenstax.org. This general mechanism typically involves a two-step process: an initial nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, followed by the expulsion of a leaving group and reformation of the carbonyl bond libretexts.orgoregonstate.edulibretexts.org. The high reactivity of acid chlorides is attributed to the excellent leaving group ability of the chloride ion and the electrophilic nature of the carbonyl carbon libretexts.orgoregonstate.edu.

In deuterated systems, such as those employing this compound, the presence of deuterium (B1214612) can influence the rates of these substitution reactions. While the fundamental pathway remains consistent, the kinetic isotope effects observed can provide detailed information about the bond changes occurring at or near the deuterated site in the transition state. This allows for a more precise understanding of the electronic and steric factors governing the reaction.

The tetrahedral intermediate is a crucial, albeit often transient and unstable, species in nucleophilic acyl substitution reactions oregonstate.edursc.org. Its direct detection and characterization are challenging due to its short-lived nature rsc.org. However, studies utilizing advanced spectroscopic techniques and isotopic labeling have provided compelling evidence for its formation. For instance, the reaction of acetyl chloride with simple alcohols, such as ethanol, has been shown to proceed through a protonated tetrahedral intermediate, which was successfully detected and characterized using laser desorption/ionization tandem mass spectrometry rsc.org.

In amine-catalyzed acetylation reactions, the formation of an unstable tetrahedral intermediate from acetyl chloride and an amine has been postulated. This intermediate subsequently breaks down to yield products like ketene (B1206846) and acetyl ammonium (B1175870) ion acs.org. Furthermore, in enzymatic catalysis, the use of acetyl-labeled substrates, where hydrogen atoms in the acetyl group are replaced with deuterium (e.g., acetyl-labeled acetylthiocholines), has provided support for the accumulation of tetrahedral intermediates. For example, studies on Drosophila melanogaster acetylcholinesterase (DmAChE) catalysis have shown kinetic β-deuterium secondary isotope effects consistent with the accumulation of a tetrahedral intermediate nih.gov.

Acyl radicals are highly reactive intermediates that play a significant role in various synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds nih.govreading.ac.uk. These radicals can be generated from diverse acyl precursors, including acyl chlorides nih.govrsc.org. Early investigations into acyl radical formation from acyl chlorides involved reagents such as triphenyltin (B1233371) hydride nih.gov.

While direct mechanistic studies explicitly detailing the use of this compound for acyl radical chemistry were not extensively covered in the search results, the general principle of employing deuterated compounds to elucidate radical mechanisms is well-established libretexts.orgosti.gov. Deuterium labeling can provide crucial insights into the precise bond-breaking and bond-forming events that occur during radical reactions through the measurement of kinetic isotope effects. By comparing the reactivity of deuterated and non-deuterated acyl chlorides in radical-generating systems, researchers can infer the nature of the transition states and the involvement of the acyl group in the radical propagation steps.

Deuterium Kinetic Isotope Effect (DKIE) Studies

Deuterium kinetic isotope effects (DKIEs) are powerful probes for elucidating reaction mechanisms, providing insights into the rate-determining steps and the structural changes that occur in the transition state libretexts.orgosti.govwikipedia.org. The basis of DKIEs lies in the mass difference between hydrogen and deuterium, which leads to variations in zero-point vibrational energies and, consequently, in bond dissociation energies libretexts.orgresearchgate.net. Bonds involving heavier isotopes (C-D) are generally stronger and require more energy to break, resulting in slower reaction rates compared to their lighter counterparts (C-H) libretexts.org.

DKIEs are categorized into primary and secondary effects, each offering distinct mechanistic information:

Primary Deuterium Kinetic Isotope Effects: These occur when the bond to the isotopically substituted atom (e.g., C-H or C-D) is directly broken or formed in the rate-determining step of a reaction libretexts.orgwikipedia.org. A significant primary KIE (kH/kD typically ranging from 2 to 7 at room temperature) is indicative that the bond cleavage or formation involving the deuterated position is part of the rate-limiting step libretexts.orgresearchgate.net.

Secondary Deuterium Kinetic Isotope Effects: These effects are observed when the isotopic substitution is at a bond not directly broken or formed in the reaction, but rather at a position adjacent to the reacting center libretexts.orgwikipedia.orgcdnsciencepub.com. Secondary KIEs are generally smaller in magnitude than primary effects (e.g., 0.8 to 1.22 for deuterium) and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) libretexts.orgnih.govwikipedia.org. Inverse secondary KIEs, for instance, can suggest a change in hybridization from sp2 to sp3 at the reaction center in the transition state, as seen in some enzymatic reactions involving acetyl-labeled substrates nih.gov.

The solvolysis of this compound has been a subject of DKIE studies. Papaioannou's research, for example, determined the kinetic isotope effect for the solvolysis of this compound, providing insights into the nature of the transition state for this reaction msu.edu.

Papaioannou's work on the solvolysis of this compound explicitly investigated the kinetic isotope effect at various temperatures, which enabled the calculation of thermodynamic activation parameters (e.g., ΔΔH‡ and ΔΔG‡) for the deuterated and undeuterated species msu.edu. Such studies are crucial for a comprehensive understanding of the energy landscape of a reaction. For example, in 80% acetone-water, the solvolysis of this compound showed a ΔΔH‡ of -225 ± 76 cal/mole, and in 90% acetone-water, it was +285 ± 140 cal/mole at -22°C msu.edu.

The temperature dependence of KIEs can be analyzed using theoretical frameworks such as transition state theory. Discrepancies between theoretical predictions and experimental observations, especially at lower temperatures, can sometimes indicate the presence of quantum mechanical tunneling, where particles pass through an energy barrier rather than over it mdpi.comresearchgate.net.

Table 1: Selected Kinetic Isotope Effect Data for Solvolysis of this compound

Solvent SystemTemperature (°C)ΔΔG‡ (cal/mole)ΔΔH‡ (cal/mole)Reference
80% Acetone-Water-22-48 ± 5-225 ± 76 msu.edu
90% Acetone-Water-22-29 ± 1+285 ± 140 msu.edu

Advanced Spectroscopic Characterization of Acetyl Chloride D3 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to elucidate the structure of organic molecules. The incorporation of deuterium (B1214612), as seen in acetyl chloride-d3, significantly enhances the utility of NMR by simplifying spectra and enabling specific analyses.

Deuterium NMR for Quantitative Analysis and Enantiomeric Excess Determination

Deuterium NMR (²H NMR) plays a crucial role in quantitative analysis and the determination of enantiomeric excess (ee). This compound has been specifically utilized as a nonchiral derivatizing agent (NCDA) to facilitate the determination of enantiomeric excess in amines through ²H NMR wikipedia.orgsigmaaldrich.com. This method leverages the distinct spectroscopic properties of deuterium to quantify the relative amounts of enantiomers in a mixture. In general, quantitative NMR (qNMR) relies on calibration signals, and deuterated reference standards can significantly enhance the accuracy of such quantifications cenmed.com. For instance, N-Acetyl-L-aspartic Acid-d3, a deuterated analog, serves as a stable isotope-labeled internal standard in mass spectrometry for precise quantification of endogenous N-acetyl-L-aspartic acid in biological samples, highlighting the broader application of deuterated compounds in quantitative analytical methods fishersci.at.

High-Resolution NMR for Elucidating Deuterated Compound Structures

The presence of deuterium in a molecule, such as this compound, simplifies proton (¹H) NMR spectra because deuterium (²H) nuclei absorb at a different resonance frequency than protium (B1232500) (¹H) and are not typically detected in a ¹H NMR experiment wikiwand.comfishersci.fi. This isotopic substitution effectively removes the signals from the deuterated parts of the molecule, thereby simplifying complex coupling patterns and making the interpretation of the remaining proton signals more straightforward fishersci.fi. For example, in a molecule like Br-CH₂-CD₃, the absence of coupling between the methylene (B1212753) protons and the fully deuterated methyl group simplifies the ¹H NMR spectrum, aiding in structural elucidation fishersci.fi. Deuteration also influences ¹H and ¹³C NMR parameters, including chemical shifts, coupling constants, and relaxation parameters, with reported deuterium isotope shifts providing valuable structural insights cenmed.com. High-resolution ¹H and ¹³C NMR are routinely employed for structure determination and identity verification of deuterated compounds.

Applications in Suppressing Solvent Signals and Assigning Acidic Protons

Deuterated compounds and solvents are indispensable in NMR spectroscopy for two primary applications: suppressing solvent signals and assigning acidic protons.

Assigning Acidic Protons: Acidic or exchangeable protons (e.g., those in -OH, -NH, -SH, and -COOH groups) can be readily identified in ¹H NMR spectra through a technique known as a "D₂O shake" fishersci.fi. When a compound containing such protons is mixed with deuterium oxide (D₂O), the acidic protons undergo exchange with deuterium. Consequently, the corresponding peaks for these protons disappear from the subsequent ¹H NMR spectrum, providing unambiguous confirmation of their presence and facilitating their assignment fishersci.fi. This method is particularly valuable for broad and challenging-to-assign -OH and -NH peaks.

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of molecules. Isotopic labeling, such as in this compound, is a powerful tool in these studies for detailed vibrational assignments and understanding molecular dynamics.

Vibrational Assignments and Normal Coordinate Calculations for this compound

Infrared and Raman spectroscopy have been extensively employed to study the vibrational characteristics of acetyl chloride (CH₃COCl) and its deuterated analog, this compound (CD₃COCl). Researchers have proposed comprehensive vibrational assignments for both isotopomers, which are crucial for understanding their molecular structures and bonding. These assignments are often corroborated by normal coordinate calculations, a theoretical approach that utilizes force constants, frequently derived from ab initio quantum chemical calculations.

For this compound, specific vibrational modes, such as the methyl torsion, have been observed at characteristic wavenumbers (e.g., 162.8 cm⁻¹), allowing for the calculation of the barrier to internal rotation. Furthermore, comparative studies of the IR spectra of acetyl chloride and this compound reveal how isotopic substitution alters vibrational modes. For instance, intense bands in the IR spectrum of non-deuterated acetyl chloride (e.g., 1109 cm⁻¹ and 958 cm⁻¹) are attributed to mixed modes involving C-C stretching and CH₃ rocking coordinates. In this compound, similar intense bands arise from vibrational modes that are mixtures of C-C stretching and CD₃ deformation coordinates, demonstrating the impact of deuteration on vibrational coupling.

Analysis of Isotopic Shifts and Molecular Dynamics

Isotopic substitution, particularly the replacement of hydrogen with deuterium, leads to observable isotopic shifts in vibrational spectra. These shifts are a direct consequence of the change in mass, which alters the vibrational frequencies of the affected bonds and their coupled modes. Analyzing these shifts is critical for validating vibrational assignments and gaining deeper insights into the nature of specific molecular vibrations. For example, a 15 cm⁻¹ shift in a carbonyl stretching band observed upon deuteration in related chloroethene experiments aligns well with calculated deuterium shifts for acetyl chloride, underscoring the diagnostic power of isotopic shifts.

Beyond static vibrational analysis, molecular dynamics (MD) simulations, including ab initio molecular dynamics (AIMD), are increasingly used to compute vibrational spectra (both IR and Raman). These simulations are based on time-correlation functions of molecular properties like velocities, dipole moments, and polarizabilities, offering a dynamic perspective on molecular vibrations. Such computational approaches provide valuable insights into anharmonic effects and complex molecular dynamics, including the underlying physics of barriers to internal rotation. The study of acetyl chloride, for instance, has leveraged these methods to understand how the substitution of a heavy chlorine atom affects the barrier energetics compared to lighter analogs like acetaldehyde.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. The integration of isotopically labeled compounds, such as this compound, as internal standards or derivatization agents significantly enhances the accuracy, precision, and reproducibility of MS-based analyses. wikipedia.orgmims.com The mass shift introduced by deuterium labeling allows for clear differentiation between the labeled standard and the endogenous, unlabeled analyte in complex biological or chemical matrices. mims.comsigmaaldrich.com

Quantitative Proteomics and Metabolomics with Deuterated Standards

Deuterated standards play a critical role in quantitative proteomics and metabolomics by enabling precise quantification of analytes. In these fields, stable isotope labeling, including deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is essential for accurate quantification, particularly when employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). wikipedia.orgalignchemical.comuni.lu

This compound can be employed in acetylation reactions to label compounds, allowing for their measurement in mass spectrometry. For instance, it can be used to label amines and lysine (B10760008) residues, which are crucial in protein synthesis studies. Current time information in West Northamptonshire, GB. The presence of the deuterium isotope allows researchers to distinguish the labeled compounds from their endogenous, unlabeled counterparts due to the detectable mass shift. mims.comsigmaaldrich.com

In quantitative proteomics, isotopically labeled amino acids are incorporated into proteins or peptides, either metabolically (e.g., Stable Isotope Labeling with Amino acids in Cell culture, SILAC) or synthetically, to serve as internal standards for targeted analysis. nih.govcaymanchem.com While deuterium labeling is generally cost-effective and easier to introduce, considerations such as potential deuterium loss in solution or under MS conditions, and deuterium isotope effects on fragmentation or HPLC retention time, must be addressed through careful selection of labeling sites. wikipedia.orgcgl.org.cn

For metabolomics, deuterated amino acid standard mixtures are formulated for high-throughput LC/MS or GC-MS analysis, serving as concentration standards. alignchemical.com The use of deuterated internal standards in metabolomics allows for improved differentiation in complex mixtures and enhances detection sensitivity. wikipedia.orgsigmaaldrich.com

Development of Internal Standards for LC-MS and GC-MS Analytical Methods

This compound is directly utilized in the development of robust internal standards for various analytical methods, especially those involving gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). uni.lufishersci.ca Its application in chemical ionization methods for GC-MS is notable. Current time information in West Northamptonshire, GB.

A key application is the synthesis of deuterated internal standards for specific analytes. For example, melatonin-d3, a stable isotopic internal standard for melatonin (B1676174), can be synthesized by reacting 5-methoxytryptamine (B125070) with deuterated acetyl chloride (CD₃COCl). This labeled standard allows for the quantitative determination of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) using LC/ESI/MS-MS. wikipedia.org The mass spectrometry data for these compounds demonstrate distinct mass-to-charge (m/z) transitions, enabling high specificity and accurate quantification. wikipedia.org

Table 1: Mass Spectrometry Data for Melatonin and its Derivatives wikipedia.org

CompoundPrecursor Ion [M+H]+ (m/z)Predominant Fragment Ion (m/z)
Melatonin233174 (loss of N-acetyl group)
Melatonin-D3236174 (loss of N-acetyl group)
N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)265178 (loss of N-acetyl and N-formyl groups)
AFMK-D3268178 (loss of N-acetyl and N-formyl groups)

This compound is also employed in the synthesis of other deuterated internal standards, such as d3-N-acetyl JPH203, which has been successfully used as an internal standard for LC-MS/MS analysis from biological samples. wikipedia.org Furthermore, in GC-MS methods for analyzing buprenorphine and norbuprenorphine (B1208861) in urine, norbuprenorphine-d3, often prepared via acetylation, serves as a separate internal standard to accurately measure norbuprenorphine, even in the presence of very high concentrations of buprenorphine. uni.lu

The use of deuterated derivatization agents, such as this compound, helps to normalize metabolite responses by their deuterated counterparts, leading to significantly higher precision in quantitative metabolomics compared to traditional data correction strategies. sigmaaldrich.com This approach is crucial for compensating for matrix effects and variations in derivatization kinetics and stability that can impact analytical accuracy. mims.comsigmaaldrich.comcaymanchem.com

Tracing Metabolic Pathways and Drug Metabolite Identification

Stable isotope labeling, including deuterium labeling, is an effective strategy for tracing metabolic pathways and identifying drug metabolites. sigmaaldrich.comguidetopharmacology.orgamericanelements.com By introducing a compound labeled with deuterium, researchers can track its incorporation into various downstream metabolites, as the mass shift differentiates the labeled species from endogenous compounds. sigmaaldrich.comguidetopharmacology.org

This compound contributes to these studies by enabling the synthesis of labeled metabolites or cofactors. For instance, Acetyl-Coenzyme A-d3 (Acetyl-CoA-d3) is a deuterated internal standard used for the quantification of acetyl-CoA, a pivotal molecule involved in the Krebs cycle, fatty acid synthesis, and protein modifications. uni.lu The quantification of such key metabolites using deuterated standards aids in understanding metabolic flux and the impact of various physiological or pathological conditions.

Deuterium labeling provides insights into drug disposition, metabolism, and potential drug interactions. americanelements.com The strategic placement of deuterium atoms in drug molecules can even mitigate specific toxicities, highlighting the utility of these labeled compounds in mechanistic toxicity studies. guidetopharmacology.org Examples include tracing lipid metabolites, such as exogenous arachidonic acid, in lipidomics studies using dual-isotope deuterium labeling methods combined with hydrophilic interaction-ion mobility-mass spectrometry (HILIC-IM-MS). sigmaaldrich.com

Computational Chemistry and Theoretical Modeling of Acetyl Chloride D3 Systems

Quantum Chemical Studies of Electronic and Molecular Structures

Quantum chemical methods are fundamental tools for elucidating the electronic configuration and geometric arrangement of molecules. For Acetyl chloride-d3, these studies provide a detailed understanding of its fundamental properties.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio calculations, which are based on first principles without empirical parameters, have been extensively applied to study acetyl chloride and its deuterated isotopomers, including this compound. Specifically, calculations employing basis sets such as RHF/3–21G, RHF/6–31G, and MP2/6–31G* have been utilized to determine various molecular parameters. These parameters include vibrational frequencies, force constants, infrared and Raman intensities, structural parameters, and barriers to internal rotation nih.gov.

Density Functional Theory (DFT) is another powerful quantum chemical method frequently employed. While specific DFT calculations directly on this compound's electronic structure were not detailed in the provided search results, DFT methods are widely used for assessing structural and conformational features and have been applied to similar systems, often incorporating dispersion corrections like B3LYP-D3/6-311G(d,p) for improved accuracy chemdox.com. DFT, alongside Car-Parrinello Molecular Dynamics, has also been used to explore the origin of rotational barriers in non-deuterated acetyl chloride, highlighting its utility in understanding molecular dynamics and energetics researchgate.net.

Conformational Analysis and Barriers to Internal Rotation

Conformational analysis of this compound focuses on understanding the stable spatial arrangements of its atoms and the energy barriers associated with transitions between these conformations. A key aspect is the internal rotation of the CD3 group relative to the -COCl moiety.

Ab initio calculations have been instrumental in determining the barriers to internal rotation for this compound nih.gov. For acetyl-d3 chloride, the methyl torsion has been experimentally observed at 162.8 cm⁻¹, from which a threefold barrier to internal rotation of 622 cm⁻¹ (equivalent to 1779 cal mol⁻¹) has been calculated nih.gov. This value represents the energy required for the CD3 group to rotate 120 degrees around the C-C bond.

The study of the rotational barrier in acetyl chloride (non-deuterated) has revealed a multidimensional character of the hindered potential, indicating that the barrier is not solely dependent on the torsional angle but is also coupled with the flexing of Cmethyl–C1 and Cmethyl–H4 bonds researchgate.net. These insights into the non-deuterated analog are relevant to understanding the complex dynamics within this compound.

Table 1: Calculated Barrier to Internal Rotation for this compound

ParameterValueUnitsReference
Methyl Torsion Observation162.8cm⁻¹ nih.gov
Threefold Barrier to Internal Rotation622 (1779)cm⁻¹ (cal mol⁻¹) nih.gov

Analysis of Molecular Orbitals and Reactivity Parameters

While direct computational data on the specific molecular orbitals (e.g., HOMO-LUMO energies) and reactivity parameters for this compound were not explicitly detailed in the provided search results, general computational chemistry principles and techniques applied to similar acetyl compounds can infer the types of analyses performed.

Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are commonly computed to understand a molecule's kinetic stability and chemical reactivity researchgate.netscience.gov. The HOMO-LUMO gap, the energy difference between these two frontier orbitals, is inversely correlated with reactivity; a smaller gap typically indicates higher reactivity acs.orgscience.gov.

Natural Bond Orbital (NBO) analysis is another technique used to investigate the interactions between molecular orbitals, providing insights into bonding characteristics and the origin of phenomena like rotational barriers acs.org. Furthermore, Molecular Electrostatic Potential (MEP) maps are utilized to visualize the electron density distribution within a molecule, identifying regions that are susceptible to electrophilic or nucleophilic attack, thereby indicating potential reactive sites researchgate.net. These computational approaches would be routinely applied to this compound to understand its electronic behavior and predict its chemical reactivity.

Theoretical Simulation of Spectroscopic Properties

Theoretical simulations are indispensable for interpreting experimental spectroscopic data and predicting the spectral characteristics of molecules, especially for isotopically labeled compounds like this compound.

Prediction of Vibrational Frequencies, Infrared, and Raman Intensities

Ab initio calculations are routinely used to predict the vibrational frequencies, force constants, and infrared and Raman intensities of molecules. For this compound, such calculations have been performed using various basis sets (RHF/3–21G, RHF/6–31G, and MP2/6–31G*) nih.gov. These theoretical predictions are crucial for assigning observed bands in experimental spectra.

Experimental Raman spectra (3100–10 cm⁻¹) of gaseous, liquid, and solid this compound (CD3CClO) have been recorded, along with qualitative depolarization values for the liquid phase nih.gov. Similarly, infrared spectra (3100–50 cm⁻¹) of the gas and solid phases have been obtained nih.gov. A complete vibrational assignment for this compound has been proposed, supported by normal coordinate calculations that utilize force constants derived from ab initio calculations nih.gov.

For instance, in the infrared spectrum of non-deuterated acetyl chloride (CH3COCl), two intense bands at 1109 cm⁻¹ and 958 cm⁻¹ are attributed to vibrational modes that are mixtures of the C-C stretching coordinate and the CH3 rocking coordinate nih.gov. In this compound, a similar pair of intense bands arises from modes that are mixtures of C-C stretching and CD3 deformation coordinates, demonstrating the impact of deuteration on specific vibrational assignments nih.gov.

Table 2: Representative Infrared Vibrational Modes for Acetyl Chloride and this compound

CompoundObserved IR Bands (cm⁻¹)Attributed Vibrational ModesReference
Acetyl Chloride (CH3COCl)1109, 958Mixtures of C-C stretching and CH3 rocking nih.gov
This compound (CD3COCl)Similar intense bands (shifted)Mixtures of C-C stretching and CD3 deformation nih.gov

Modeling of Isotope Effects on Spectroscopic Signatures

The isotopic substitution of hydrogen with deuterium (B1214612) in this compound leads to distinct changes in its spectroscopic signatures, a phenomenon known as the isotope effect. Theoretical modeling is crucial for understanding and predicting these changes. The increased mass of deuterium compared to hydrogen alters the vibrational frequencies of bonds involving these atoms.

Compound Names and PubChem CIDs

Applications in Specialized Research Domains

Medicinal Chemistry and Pharmaceutical Sciences

Acetyl chloride-d3 is a crucial tool in pharmaceutical research due to its ability to introduce stable deuterium (B1214612) isotopes into molecules. apolloscientific.co.uk This isotopic labeling is vital for understanding molecular behavior and interactions within biological systems. cymitquimica.com

Deuterated Compounds for Drug Discovery and Development

Deuterated compounds, synthesized using reagents like this compound, are increasingly explored in drug discovery and development. eurisotop.com The incorporation of deuterium into drug candidates can lead to several advantages over their non-deuterated counterparts. eurisotop.com These benefits include an improved metabolic profile, which may reduce or eliminate unwanted side effects or undesirable drug interactions. eurisotop.com Additionally, deuteration can enhance oral bioavailability by reducing presystemic metabolism in the digestive tract, allowing more of the unmetabolized drug to reach its target. eurisotop.com Deuterated compounds can also exhibit an increased half-life, potentially decreasing the required dosing frequency for patients. eurisotop.com this compound is specifically used as a deuterated reagent for synthetic applications in drug development. isotope.comcphi-online.com

Elucidation of Drug Metabolism and Pharmacokinetic Properties

This compound plays a significant role in elucidating drug metabolism and pharmacokinetic (PK) properties. carlroth.com Pharmacokinetics involves the study of drug absorption, distribution, metabolism, and excretion (ADME). nih.gov Understanding these properties is essential for drug development and precision medication. nih.gov Deuterated analogs, prepared using this compound, serve as internal standards in quantitative analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). carlroth.comcymitquimica.comcaymanchem.comcarlroth.com For instance, acetyl-L-carnitine-d3 is used as an internal standard for quantifying L-acetylcarnitine by GC- or LC-MS. caymanchem.com Similarly, deuterated N-acetyl aspartic acid (NAA-d3) has been selected as an internal standard in LC-MS methods for quantifying certain compounds in plasma and tumors, exhibiting similar retention times and good chromatographic peak shape. ingentaconnect.com This allows researchers to accurately track the metabolic pathways of drugs, identify metabolites, and quantify drug concentrations in biological samples, providing critical insights into how drugs are processed and eliminated by the body. carlroth.comcymitquimica.comingentaconnect.comnih.gov

Materials Science and Polymer Research

This compound is also applied in materials science and polymer research, particularly where isotopic labeling is required to study molecular behavior and interactions. cymitquimica.comapolloscientific.co.uk

Synthesis of Deuterated Monomers and Polymer Precursors

In polymer research, this compound is used for the synthesis of deuterated monomers and polymer precursors. polymersource.ca Deuterated monomers are essential for creating polymers with specific isotopic labels. For example, acetyl chloride can be used in the synthesis of diacid monomers, which are then used in polymerization reactions. rsc.org The ability to selectively deuterate specific parts of a monomer allows for the creation of polymers with precisely controlled isotopic compositions. tandfonline.com This is particularly important for techniques that rely on the difference in scattering length density between hydrogen and deuterium.

Studies of Molecular Behavior and Interactions in Deuterated Materials

Deuterated materials, synthesized using reagents like this compound, are extensively used in advanced analytical techniques to study molecular behavior and interactions. cymitquimica.com Neutron scattering techniques, such as small-angle neutron scattering (SANS), are commonly employed for studying deuterated polymers. google.comgoogle.com Deuteration significantly enhances the sensitivity and resolution in these analyses by providing a strong contrast between deuterated and non-deuterated regions, enabling the investigation of polymer dynamics, chain conformation, and intermolecular interactions without the interference typically caused by hydrogen signals. cymitquimica.comapolloscientific.co.ukcarlroth.comcarlroth.comtandfonline.comacs.orgckisotopes.comchemie-brunschwig.ch For instance, segmentally deuterated poly(acetyliminoethylene) lipopolymers have been synthesized for neutron scattering and NMR studies to understand their structure and behavior. tandfonline.com The isotopic effects of deuteration on the optoelectronic properties of conducting polymers have also been revealed through neutron scattering and Raman results, showing differences in morphology and vibrational modes. ckisotopes.comchemie-brunschwig.ch Deuteration also aids in Nuclear Magnetic Resonance (NMR) spectroscopy, where it helps in virtually eliminating solvent signals and facilitating the assignment of signals by exchanging acidic protons for deuterium. carlroth.comcarlroth.com This makes this compound a key reagent for gaining detailed insights into the structural and dynamic properties of materials at a molecular level. cymitquimica.comcarlroth.com

Biochemical and Biological Research

In biochemical and biological research, this compound is employed for its ability to introduce a stable isotopic label into various biomolecules. This labeling is essential for studying metabolic pathways, protein modifications, and the mechanisms of enzyme-catalyzed reactions wikipedia.orgnih.gov. It is particularly useful for measuring acetylation reactions, which involve the introduction of an acetyl group to molecules such as amines and lysine (B10760008) residues, critical processes in protein synthesis and function nih.gov.

This compound plays a significant role in elucidating the mechanisms of enzyme catalysis by enabling kinetic isotope effect (KIE) experiments and tracing reaction intermediates. Deuterium labeling can reveal rate-limiting steps and transition state structures by observing changes in reaction rates when a hydrogen atom is replaced by its heavier isotope, deuterium wikipedia.org.

For instance, in studies investigating the mechanism of fluoroacetyl-CoA hydrolysis catalyzed by the enzyme FlK, [²H₃]acetyl-CoA (a related deuterated compound) was utilized. It was observed that deuterium substitution at the α position of acetyl-CoA had no impact on the reaction rate constant for FlK-catalyzed hydrolysis. In contrast, [²H₂]fluoroacetyl-CoA showed a distinct primary KIE of 2.4 ± 0.1 on kcat, indicating that Cα deprotonation is a rate-limiting step in the enzymatic mechanism for the fluorinated substrate wikipedia.org. This demonstrates how deuterated acetyl compounds provide critical insights into the intricate details of enzymatic reaction pathways.

The application of deuterated compounds extends to understanding the formation of reaction intermediates. For example, the hydrolysis of thioesters often proceeds via nucleophilic attack at the carbonyl group, forming a tetrahedral intermediate wikipedia.org. While specific studies using this compound for this exact purpose in enzyme systems are complex, the principle of using deuterated acyl halides to probe such intermediates in related reactions is well-established in computational and mechanistic studies of acylation quadrigabiosciences.com.

Table 1: Kinetic Isotope Effects in FlK-Catalyzed Thioester Hydrolysis

SubstrateDeuteration PositionKinetic Isotope Effect (KIE) on kcatImplicationSource
Acetyl-CoAα-positionNo impactCα deprotonation not rate-limiting wikipedia.org
Fluoroacetyl-CoAα-position2.4 ± 0.1Cα deprotonation is a rate-limiting step wikipedia.org

This compound is instrumental in investigating biological signaling pathways through the synthesis of deuterium-labeled compounds that serve as internal standards in quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). This application is crucial for studying the metabolism, pharmacokinetics, and cellular interactions of compounds within biological systems, thereby providing insights into their effects on various signaling cascades.

A notable application involves the synthesis of d₃-N-acetyl JPH203, which utilizes d₃-acetyl chloride as a key reagent. JPH203 is a selective inhibitor of L-Amino Acid Transporter 1 (LAT1), a transporter implicated in inducing apoptosis via the mitochondria-dependent intrinsic apoptotic signaling pathway. The deuterium-labeled d₃-N-acetyl JPH203 serves as an internal standard for LC-MS/MS analysis of biological samples, enabling accurate quantification of JPH203 and its metabolites in complex biological matrices. Such quantitative analysis is vital for understanding how the compound is processed by the body and how it interacts with and modulates the LAT1-mediated signaling pathway.

Furthermore, deuterated acetyl compounds, such as acetyl-L-carnitine-d3, are used to study mitochondrial metabolism and related signaling pathways. Acetyl-L-carnitine is a mitochondrial energy metabolism regulator and neuroprotectant, and its deuterated forms allow for precise tracking of its metabolic fate and its role in cellular energy dynamics and associated signaling events. The general utility of deuterium labeling in tracking molecules in biological systems via NMR and mass spectrometry is fundamental to deciphering the complexities of biological signaling networks wikipedia.org.

Future Perspectives and Emerging Methodologies

Advancements in Stereoselective Deuterium (B1214612) Labeling with Acetyl Chloride-d3

Stereoselective deuterium labeling is paramount for understanding complex biological processes and for the development of new pharmaceuticals, as the stereochemistry of a molecule can profoundly influence its biological activity and metabolic fate. This compound, as a deuterated acylating agent, is poised to play an increasingly significant role in these advancements. Future methodologies are anticipated to focus on developing highly stereoselective catalytic or enzymatic acetylation reactions that utilize this compound. This would allow for the precise introduction of a deuterated acetyl group into chiral molecules, such as amino acids, carbohydrates, or natural products, at specific stereocenters. Such precision would enable the synthesis of novel deuterated probes with defined stereochemistry, facilitating more accurate investigations into enzyme mechanisms, protein-ligand interactions, and the stereospecific metabolism of drugs. The ability to control the stereochemical outcome of deuterium incorporation using this compound would significantly enhance its utility in creating sophisticated molecular tools for advanced mechanistic studies in synthetic chemistry and chemical biology.

Integration of Multi-Omics Data with Deuterium Tracing Techniques

Deuterium tracing techniques, which monitor the incorporation of stable isotopes into biomolecules, are fundamental for dissecting metabolic flux and macromolecular turnover. This compound is already utilized to measure acetylation reactions involving amines and lysine (B10760008) residues, which are crucial in protein synthesis and modification. The future will see a more profound integration of this compound-based deuterium tracing with multi-omics data, including proteomics, metabolomics, and lipidomics. This integrated approach will enable researchers to gain a holistic and dynamic understanding of complex biological systems. For instance, by tracing the flow of deuterated acetyl groups from this compound into various cellular components, scientists can simultaneously analyze changes in protein acetylation patterns, metabolic intermediates, and lipid synthesis pathways under different physiological or pathological conditions. This comprehensive data integration, facilitated by the distinct isotopic signature provided by this compound, will offer unprecedented insights into regulatory networks, disease mechanisms, and therapeutic responses, moving beyond static snapshots to dynamic system-level analyses.

Computational Design of Novel Deuterated Reagents and Reactions

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and designing new chemical entities and synthetic routes. In the context of deuterated reagents, computational approaches are expected to drive the discovery and optimization of novel applications for this compound. This includes in silico screening and molecular modeling to predict and enhance the reactivity, selectivity, and stability of this compound in various chemical transformations. Researchers may computationally design new catalysts or reaction conditions that enable more efficient and selective incorporation of the deuterated acetyl group into target molecules, overcoming current synthetic challenges. Furthermore, computational methods could be employed to design entirely new deuterated acylating agents inspired by the structure and reactivity of this compound, but with tailored properties for specific applications, such as improved solubility, reduced reactivity towards undesired functional groups, or enhanced compatibility with biological systems. This computational foresight will accelerate the development of next-generation deuterated reagents and methodologies.

Development of High-Throughput Analytical Platforms Utilizing this compound as a Reagent

The demand for rapid and sensitive analytical methods in drug discovery, biomarker identification, and environmental monitoring is continuously increasing. This compound's utility in mass spectrometry-based detection, particularly in chemical ionization and as an internal standard, positions it favorably for integration into high-throughput analytical platforms. Future developments will likely involve the automation and miniaturization of derivatization reactions utilizing this compound, coupled with advanced mass spectrometry techniques such as ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) or gas chromatography-mass spectrometry (GC-MS). High-throughput systems, such as the Agilent RapidFire, already enable sample analysis in seconds, significantly accelerating method development and screening processes. The integration of this compound into such platforms would allow for the rapid and precise quantification of analytes that can be acetylated, facilitating faster screening of compound libraries, real-time monitoring of biochemical reactions, and high-throughput profiling of complex biological samples. This will significantly reduce analysis times and increase sample throughput, thereby accelerating research and development across various fields.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing acetyl chloride-d3 with high isotopic purity, and how can potential impurities be minimized?

  • This compound is typically synthesized via deuteration of acetyl chloride using deuterated reagents (e.g., D2O or deuterated acetic acid) under anhydrous conditions. A common method involves reacting acetic acid-d4 with thionyl chloride-d0 or phosphorus trichloride, followed by fractional distillation to isolate the deuterated product . Impurities such as residual non-deuterated species or moisture can be minimized by using rigorously dried glassware, inert atmospheres (e.g., argon), and deuterated solvents . Isotopic purity (≥99 atom%D) should be verified via <sup>1</sup>H NMR by confirming the absence of proton signals at ~2.1 ppm (CH3 group in non-deuterated acetyl chloride) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation account for isotopic effects?

  • NMR Spectroscopy : <sup>2</sup>H NMR or <sup>13</sup>C NMR can confirm deuterium incorporation, with the carbonyl carbon (C=O) resonance shifting slightly compared to non-deuterated analogs due to isotopic effects .
  • Mass Spectrometry (MS) : High-resolution MS detects the molecular ion cluster (e.g., [M]<sup>+</sup> at m/z 81 for C2D3ClO<sup>+</sup>) and quantifies isotopic enrichment .
  • Infrared (IR) Spectroscopy : The C=O stretch (~1800 cm<sup>-1</sup>) and C-D vibrations (~2100–2200 cm<sup>-1</sup>) provide structural confirmation . Researchers must calibrate instruments using deuterated standards to avoid misinterpretation .

Q. What precautions are critical when handling this compound in moisture-sensitive reactions?

  • This compound is highly hygroscopic and reacts violently with water. Use Schlenk lines or gloveboxes for transfers, and store under inert gas. Quench excess reagent with dry deuterated alcohols (e.g., D3COH) to avoid hydrolysis . Reaction progress should be monitored via in situ <sup>1</sup>H NMR or FTIR to detect unintended proton exchange .

Advanced Research Questions

Q. How can researchers design experiments to study kinetic isotope effects (KIEs) in reactions involving this compound?

  • Experimental Design :

  • Perform parallel reactions using this compound and non-deuterated acetyl chloride under identical conditions (solvent, temperature, catalyst).
  • Use <sup>13</sup>C-labeled substrates or <sup>19</sup>F NMR probes to track reaction intermediates .
  • Measure rate constants (kH/kD) via stopped-flow techniques or time-resolved spectroscopy .
    • Data Analysis : Normalize KIE values to account for solvent isotope effects (e.g., D2O vs. H2O) and validate statistical significance using t-tests or ANOVA .

Q. How should researchers address contradictions in reported deuterium isotope effects for this compound in nucleophilic acyl substitution reactions?

  • Contradiction Sources : Discrepancies may arise from solvent polarity (e.g., DMF vs. THF), nucleophile strength, or competing hydrolysis.
  • Resolution Strategy :

  • Replicate studies under standardized conditions (IUPAC-recommended solvents, controlled humidity).
  • Use computational methods (DFT calculations) to model transition states and quantify electronic effects of deuterium substitution .
  • Cross-validate results with alternative techniques (e.g., kinetic isotopic labeling coupled with LC-MS) .

Q. What advanced applications does this compound have in elucidating reaction mechanisms in organometallic chemistry?

  • Mechanistic Probes : Use this compound to trace ligand exchange dynamics in metal-carbonyl complexes via <sup>2</sup>H NMR .
  • Isotopic Labeling : Incorporate deuterium into catalytic intermediates (e.g., Pd-acyl species) to study migratory insertion pathways .
  • Case Study : In Fischer esterification, deuterium scrambling between this compound and alcohols can reveal reversibility steps via <sup>2</sup>H isotopic tracing .

Methodological Best Practices

  • Data Validation : Cross-reference spectroscopic data with databases (e.g., NIST Chemistry WebBook ) and report uncertainties (e.g., ±0.1 ppm for NMR shifts).
  • Reproducibility : Document reaction conditions exhaustively (e.g., "%D in solvents, syringe pump flow rates") to enable replication .
  • Ethical Reporting : Disclose isotopic purity and potential side reactions (e.g., H/D exchange in protic solvents) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.